3-amino-N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide
CAS No.: 1082531-75-6
Cat. No.: VC11974849
Molecular Formula: C15H10ClFN2O2
Molecular Weight: 304.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1082531-75-6 |
|---|---|
| Molecular Formula | C15H10ClFN2O2 |
| Molecular Weight | 304.70 g/mol |
| IUPAC Name | 3-amino-N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C15H10ClFN2O2/c16-10-7-8(5-6-11(10)17)19-15(20)14-13(18)9-3-1-2-4-12(9)21-14/h1-7H,18H2,(H,19,20) |
| Standard InChI Key | LWYFBBYNHPGJFT-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)Cl)N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)Cl)N |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-amino-N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide, reflects its intricate structure:
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Benzofuran core: A fused bicyclic system comprising a benzene ring condensed with a furan oxygen heterocycle.
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3-Amino substituent: An electron-donating group at the 3-position, enhancing nucleophilic reactivity.
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Carboxamide linkage: Connects the benzofuran system to a 3-chloro-4-fluorophenyl group, introducing halogen-driven lipophilicity and hydrogen-bonding capacity.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₆H₁₁ClFN₂O₂ |
| Molecular Weight | 323.73 g/mol |
| XLogP3-AA | 3.2 (Predicted) |
| Hydrogen Bond Donors | 2 (NH₂ and CONH) |
| Hydrogen Bond Acceptors | 4 (Furanyl O, CONH O, Cl, F) |
| Topological Polar Surface | 78.7 Ų |
The presence of both chloro and fluoro substituents on the phenyl ring creates a polarized electronic environment, with calculated dipole moments of 4.2 Debye in vacuum simulations .
Synthetic Methodologies
Room-Temperature Mediated Synthesis
Recent protocols adapted from Cs₂CO₃/DMF-mediated systems enable efficient synthesis under mild conditions :
Reaction Scheme:
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Benzofuran Core Formation: Cyclization of 2-hydroxyacetophenone derivatives with chloroacetonitrile in DMF.
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Amination: Nucleophilic substitution at the 3-position using ammonium acetate.
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Carboxamide Coupling: Reactivity with 3-chloro-4-fluorophenyl isocyanate in the presence of triethylamine.
Optimized Conditions:
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Temperature: 25°C (ambient)
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Reaction Time: 2–4 hours
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Yield: 78–82% (purified via silica chromatography)
Key advantages include reduced energy consumption and minimized side-product formation compared to traditional thermal methods .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
δ 8.21 (s, 1H, CONH), δ 7.89–7.45 (m, 7H, aromatic), δ 6.78 (s, 2H, NH₂). -
¹³C NMR:
167.8 ppm (CONH), 154.2 ppm (C=O), 116–129 ppm (aromatic carbons).
The downfield shift of the CONH proton (δ 8.21) indicates strong hydrogen bonding in polar solvents.
Biological Activity and Mechanisms
Table 2: In Vitro Cytotoxicity Data
| Cell Line | IC₅₀ (μM) | Target Kinase Inhibited |
|---|---|---|
| MCF-7 (Breast) | 1.4 ± 0.2 | EGFR (ΔG = -9.8 kcal/mol) |
| A549 (Lung) | 2.1 ± 0.3 | VEGFR-2 |
| HeLa (Cervical) | 3.7 ± 0.4 | PI3Kα |
Molecular docking studies reveal the chloro-fluorophenyl moiety engages in hydrophobic interactions with kinase ATP-binding pockets, while the carboxamide forms hydrogen bonds with catalytic lysine residues .
Antimicrobial Activity
Against multidrug-resistant strains:
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MRSA: MIC = 8.2 μg/mL (Comparable to vancomycin)
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E. coli ESBL: MIC = 16.5 μg/mL
Mechanistic studies suggest membrane disruption via interaction with lipid A components in Gram-negative bacteria.
Pharmacokinetic Profiling
ADMET Properties
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Absorption: Caco-2 permeability = 12 × 10⁻⁶ cm/s (High)
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Metabolism: CYP3A4-mediated hydroxylation (t₁/₂ = 4.3 h)
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Toxicity: LD₅₀ (oral, rat) > 500 mg/kg
The compound’s logP value (3.2) balances solubility and membrane penetration, making it suitable for oral formulation .
Industrial and Research Applications
Pharmaceutical Development
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Lead Optimization: Modifications at the 3-amino position improve target selectivity.
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Prodrug Derivatives: Esterification of the carboxamide enhances bioavailability.
Material Science
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Organic Semiconductors: Benzofuran’s conjugated π-system enables charge mobility of 0.12 cm²/V·s in thin-film transistors.
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